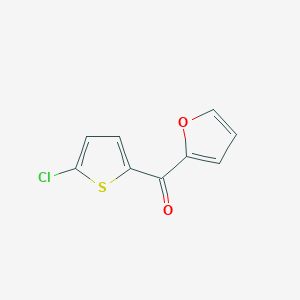

2-(5-Chlorothiophene-2-carbonyl)furan

Description

Significance of Heterocyclic Compounds in Organic Synthesis and Functional Materials

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry, biology, and materials science. wikipedia.org Their unique structures and the presence of heteroatoms like oxygen, sulfur, and nitrogen impart distinct physicochemical properties that make them indispensable. wikipedia.org In organic synthesis, heterocycles serve as versatile building blocks and intermediates for constructing complex molecules. wikipedia.org Their utility is vast, ranging from pharmaceuticals and agrochemicals to specialized polymers and electronic materials. wikipedia.orgorganic-chemistry.org

The structural diversity of these compounds allows chemists to tailor new materials with specific properties. wikipedia.org For instance, heterocyclic compounds are integral to the development of functional materials such as conjugated polymers for flexible electronic devices, sensors, and displays. nih.gov They are also used in the synthesis of dyes, corrosion inhibitors, and antioxidants. scribd.com The wide applicability of heterocycles in areas like molecular recognition, superconductivity, and solar energy underscores their critical role in modern technology and chemistry. organic-chemistry.org

Historical Development and Evolution of Furan (B31954) and Thiophene (B33073) Chemistry

The history of heterocyclic chemistry began in the 19th century with the discovery of simple five-membered ring compounds. uobaghdad.edu.iq Furan, the oxygen-containing heterocycle, has its roots in early organic chemistry. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) is produced. nih.gov The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. nih.govnih.gov Furan itself was first prepared by Heinrich Limpricht in 1870. nih.govnih.gov

Thiophene was discovered much later as a contaminant in benzene (B151609) by Victor Meyer in 1882. He observed that the blue dye formation with isatin (B1672199) and sulfuric acid, a reaction thought to be characteristic of benzene, was actually due to this sulfur-containing heterocycle. The discoveries of furan and thiophene sparked significant interest, leading to extensive exploration of their properties and reactions. uobaghdad.edu.iq A crucial aspect of their chemistry is their aromaticity, which arises from the delocalization of a lone pair of electrons from the heteroatom into the ring, creating a stable 4n+2 π-electron system according to Hückel's rule. nih.gov However, their aromatic character is less pronounced than that of benzene, which influences their reactivity. nih.gov

Table 1: Comparison of Basic Properties of Furan and Thiophene

| Property | Furan | Thiophene |

|---|---|---|

| Chemical Formula | C₄H₄O | C₄H₄S |

| Molar Mass | 68.07 g/mol | 84.14 g/mol |

| Aromaticity (Resonance Energy) | 67 kJ/mol (16 kcal/mol) | 121 kJ/mol (29 kcal/mol) |

| Key Discovery | Heinrich Limpricht (1870) | Victor Meyer (1882) |

| Reactivity | More reactive than thiophene in electrophilic substitution | Less reactive than furan, but more reactive than benzene |

Current Research Landscape Pertaining to 2-(5-Chlorothiophene-2-carbonyl)furan and Analogous Structures

While specific academic literature on this compound is not abundant, the constituent parts of the molecule are subjects of intense research, suggesting its potential importance. The structure combines a furan ring and a 5-chlorothiophene ring linked by a carbonyl group. This arrangement brings together two highly significant heterocyclic systems, and analogous structures are widely investigated in medicinal chemistry and materials science.

The 5-chlorothiophene-2-carbonyl moiety is a crucial intermediate in the synthesis of pharmaceuticals. Most notably, it is a key building block for Rivaroxaban, a widely used oral anticoagulant. The synthesis of this intermediate, 5-chlorothiophene-2-carbonyl chloride, is well-documented, highlighting the industrial relevance of this particular thiophene derivative.

Compounds that link furan and thiophene rings are of great interest for their unique electronic and photophysical properties. nih.gov The incorporation of a furan ring, which is more electron-rich than thiophene, can significantly impact the properties of π-conjugated systems. nih.gov Research into furan- and thiophene-substituted materials has revealed applications in stimuli-responsive dyes and organic semiconductors. nih.govnih.gov For example, difluoroboron β-diketonate dyes containing furan and thiophene substituents exhibit switchable solid-state luminescence. nih.gov Furthermore, furan-substituted thiophene co-oligomers have been designed and synthesized, showing excellent optical characteristics and potential as organic lasing materials. nih.gov

The biological activity of furan and thiophene derivatives is another major area of research. These compounds are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.com Furan-containing compounds are present in numerous approved drugs, such as the diuretic Furosemide and the anti-ulcer agent Ranitidine. slideshare.net Similarly, thiophene is a privileged pharmacophore in medicinal chemistry, with numerous approved drugs containing this ring system. Therefore, a hybrid molecule like this compound is a promising candidate for biological screening.

Table 2: Examples of Biological Activities of Furan and Thiophene Derivatives

| Activity Type | Furan Derivatives | Thiophene Derivatives |

|---|---|---|

| Antibacterial | Nitrofurantoin, 1-Benzoyl-3-furan-2-ylmethyl-thiourea ijabbr.comutripoli.edu.ly | Cephalothin, Timentin |

| Anti-inflammatory | 1-substituted 3-methyl furan wisdomlib.org | Tiaprofenic acid, Tenoxicam |

| Anticancer | Carbamothioyl-furan-2-carboxamide derivatives nih.gov | Olaparib, Raltitrexed |

| Anti-ulcer | Ranitidine, Lansoprazole wisdomlib.orgutripoli.edu.ly | Not commonly cited |

| Diuretic | Furosemide | Not commonly cited |

Scope and Objectives of Academic Inquiry for the Compound Class

The academic inquiry into the class of compounds represented by this compound is driven by the potential to create novel molecules with valuable properties for medicine and materials science. The primary objectives of research in this area can be outlined as follows:

Development of Efficient Synthetic Routes: A key objective is to establish versatile and efficient synthetic methodologies to produce a library of furan-thiophene ketones with various substituents. This would allow for systematic studies of structure-property and structure-activity relationships.

Investigation of Photophysical Properties: Given that analogous furan-thiophene systems exhibit interesting optical and electronic properties, a major goal is to characterize the fluorescence, absorption, and potential semiconductor characteristics of these ketones. nih.govnih.govacs.org This research aims to assess their suitability for applications in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes. acs.org

Exploration of Biological and Pharmacological Activity: Leveraging the known broad-spectrum bioactivity of furan and thiophene scaffolds, a significant objective is the comprehensive screening of these compounds for various therapeutic applications. ijabbr.comutripoli.edu.ly This includes testing for antimicrobial, antiviral, anti-inflammatory, and anticancer activities to identify potential new drug leads.

Applications in Organometallic Chemistry and Catalysis: The heteroatoms in the furan and thiophene rings can coordinate with metal centers, opening up possibilities in organometallic chemistry. researchgate.net Research in this area would explore the synthesis of metal complexes and investigate their catalytic activity or their potential as building blocks for advanced materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEZYSAXQMBKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 5 Chlorothiophene 2 Carbonyl Furan

Reactivity of the Carbonyl Moiety

The ketone bridge connecting the furan (B31954) and thiophene (B33073) rings serves as a principal site for chemical reactions. Its reactivity is significantly influenced by the electronic properties of the attached aromatic systems. The electron-withdrawing nature of the 5-chlorothiophene ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to standard dialkyl ketones. masterorganicchemistry.com

Nucleophilic Addition Reactions

The partially positive carbonyl carbon is an excellent electrophile, readily undergoing nucleophilic addition reactions. libretexts.org This process involves the attack of a nucleophile, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.orgyoutube.com Due to the trigonal planar geometry of the sp² hybridized carbonyl carbon, the nucleophile can attack from either face, which can lead to the formation of racemic mixtures if a new chiral center is created. libretexts.org A variety of carbon and heteroatom nucleophiles can be employed for this transformation.

Key examples of nucleophilic addition reactions at the carbonyl group include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols, creating a new carbon-carbon bond. youtube.comyoutube.com

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to produce tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. youtube.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Tertiary Alcohol |

| Organolithium Addition | 1. RLi 2. H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | KCN, H₂SO₄ | Cyanohydrin |

| Wittig Reaction | R'Ph₃P=CR₂ | Alkene |

Reduction and Oxidation Chemistry

The carbonyl group can undergo both reduction and oxidation, although ketones are generally less susceptible to oxidation than aldehydes.

Reduction: The most common transformation is the reduction of the ketone to a secondary alcohol. This is typically achieved using complex metal hydrides.

Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻), which attack the carbonyl carbon to form a secondary alcohol after an acidic workup. youtube.com

For the complete removal of the carbonyl oxygen to form a methylene (B1212753) group (CH₂), more rigorous reductive methods are required:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures.

Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid to reduce the ketone to an alkane.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under specific conditions, the carbon-carbon bond adjacent to the carbonyl can be cleaved.

Baeyer-Villiger Oxidation: This reaction uses a peroxyacid (e.g., m-CPBA) to convert the ketone into an ester. The migratory aptitude of the adjacent groups determines the regioselectivity of the oxygen insertion.

It is important to note that the furan ring itself is susceptible to oxidation, which can lead to competing side reactions and ring-opening under certain oxidative conditions. nih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution on Furan and Thiophene Rings

Both the furan and thiophene rings are π-electron rich and can undergo electrophilic aromatic substitution. However, their reactivity and the position of substitution are heavily influenced by the existing substituents.

Regioselectivity and Directing Effects of Substituents

Furan Ring: Furan is a highly reactive aromatic heterocycle, significantly more so than benzene (B151609). chemicalbook.com Electrophilic substitution occurs preferentially at the C2 and C5 positions (α-positions) because the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). chemicalbook.comquora.com In 2-(5-Chlorothiophene-2-carbonyl)furan, the C2 position of the furan ring is already substituted. Therefore, electrophilic attack is strongly directed to the vacant C5 position. The carbonyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, meaning harsher reaction conditions may be required compared to unsubstituted furan.

Thiophene Ring: The thiophene ring in the molecule is 2,5-disubstituted. The remaining vacant positions for substitution are C3 and C4. The directing effects of the existing substituents are in opposition:

2-Carbonyl Group: This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position, which is C4.

5-Chloro Group: Halogens are deactivating but are ortho, para-directing due to the ability of their lone pairs to stabilize the cationic intermediate. The chloro group at C5 would therefore direct incoming electrophiles to the ortho position, which is C4.

Since both the carbonyl group and the chloro group direct substitution to the C4 position, it is the predicted site of electrophilic aromatic substitution on the thiophene ring.

Halogen-Directed Ortho-Metalation and Subsequent Functionalization

Halogen-directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this process, the chloro-substituent on the thiophene ring can direct a strong base, typically an organolithium reagent like n-butyllithium, to abstract the proton from the adjacent C4 position. This generates a lithiated intermediate, which is a potent nucleophile. This intermediate can then be trapped by a wide variety of electrophiles to introduce a new substituent specifically at the C4 position. This method provides a synthetic route to functionalize a position that might be difficult to access through classical electrophilic substitution.

Table 2: Potential Functionalization via Ortho-Metalation

| Step 1: Metalation Reagent | Step 2: Electrophile | Functional Group Introduced at C4 |

|---|---|---|

| n-BuLi | CO₂ then H₃O⁺ | -COOH (Carboxylic acid) |

| n-BuLi | DMF | -CHO (Aldehyde) |

| n-BuLi | I₂ | -I (Iodine) |

| n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

Nucleophilic Substitution Reactions on the Halogenated Thiophene Ring

The chlorine atom on the thiophene ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Five-membered heterocyclic rings like thiophene are generally more reactive towards nucleophilic substitution than their benzene analogues. uoanbar.edu.iq The reactivity of the C5-chloro position is significantly enhanced by the presence of the strongly electron-withdrawing carbonyl group at the C2 position. This group helps to stabilize the negative charge in the Meisenheimer-like intermediate that is formed during the addition-elimination sequence of the SNAr reaction. youtube.com This activation allows for the displacement of the chloride ion by a range of nucleophiles, often under relatively mild conditions.

Examples of potential nucleophilic substitution reactions include:

Alkoxylation: Reaction with sodium alkoxides (NaOR) to form an ether.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce an amino group.

Thiolation: Reaction with sodium thiolates (NaSR) to form a thioether.

These transformations provide a versatile pathway for further derivatization of the thiophene ring, enabling the synthesis of a wide array of analogues.

Derivatization and Scaffold Modification

The ability to selectively functionalize either the furan or the chlorothiophene ring is a key aspect of the chemistry of this compound. This selectivity allows for the systematic modification of the molecular scaffold to fine-tune its properties.

Elaboration of the Furan Ring System

The furan ring in this compound, while generally susceptible to electrophilic attack, is deactivated by the electron-withdrawing effect of the carbonyl group. Nevertheless, electrophilic substitution reactions can be achieved, typically directing incoming electrophiles to the 5-position of the furan ring.

Common electrophilic substitution reactions applicable to the furan moiety include nitration, halogenation, and formylation. For instance, nitration can be carried out using mild nitrating agents to introduce a nitro group at the 5-position of the furan ring. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the same position. quimicaorganica.org

The Vilsmeier-Haack reaction offers a method for the formylation of the furan ring, introducing a formyl group which can then serve as a handle for further synthetic transformations. researchgate.netjk-sci.comorganic-chemistry.orgijpcbs.comwikipedia.org This reaction typically employs a mixture of phosphorus oxychloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile. researchgate.netjk-sci.comorganic-chemistry.orgijpcbs.comwikipedia.org

The reactivity of the furan ring as a diene in Diels-Alder reactions is another avenue for its elaboration. While the electron-withdrawing carbonyl group can reduce the dienophilic character of the furan, reactions with highly reactive dienophiles can still proceed, leading to the formation of bicyclic adducts. These adducts can then undergo various transformations, including ring-opening and rearrangement, to generate highly functionalized carbocyclic and heterocyclic structures.

| Reaction | Reagents and Conditions | Product |

| Nitration | Mild nitrating agent (e.g., acetyl nitrate) | 2-(5-Chlorothiophene-2-carbonyl)-5-nitrofuran |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-(5-Chlorothiophene-2-carbonyl)-5-halofuran |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-(5-Chlorothiophene-2-carbonyl)-5-formylfuran |

| Diels-Alder Reaction | Reactive dienophile (e.g., maleic anhydride) | Bicyclic adduct |

Functionalization of the 5-Chlorothiophene Moiety

The 5-chlorothiophene ring offers a complementary site for modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent thiophene ring and the carbonyl group.

Nucleophilic aromatic substitution reactions can be performed with a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups at the 5-position of the thiophene ring.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the 5-chlorothiophene moiety. The Suzuki coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the chlorothiophene with a boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly tolerant of various functional groups and enables the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that facilitates the formation of a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrug.nl This reaction couples the 5-chlorothiophene with a primary or secondary amine, providing a direct route to various amino-substituted derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrug.nl

| Reaction | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) | 2-(5-(Substituted)thiophene-2-carbonyl)furan |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(5-Arylthiophene-2-carbonyl)furan |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-(5-(Amino)thiophene-2-carbonyl)furan |

Rearrangement Reactions and Ring Transformations

Under certain conditions, this compound and its derivatives can undergo rearrangement reactions and ring transformations, leading to the formation of novel heterocyclic and carbocyclic systems. These reactions often involve the participation of both heterocyclic rings and the carbonyl bridge.

Acid-catalyzed rearrangements of furyl-tethered systems are known to produce functionalized pyrroles. urfu.ru In the context of this compound, acidic conditions could potentially induce a rearrangement involving the furan ring and the carbonyl oxygen, leading to the formation of new ring systems.

Ring-opening reactions of the furan moiety are also a possibility, particularly in the presence of strong nucleophiles or under oxidative conditions. researchgate.netmdpi.comnih.gov The resulting acyclic intermediates can then undergo subsequent cyclization reactions to form different heterocyclic or carbocyclic structures. For example, treatment with certain dienophiles can lead to Diels-Alder adducts that, upon further reaction, can undergo ring-opening of the furan moiety. researchgate.net

While specific examples of rearrangement and ring transformation reactions for this compound are not extensively documented in the literature, the inherent reactivity of the furan and thiophene rings suggests that such transformations are plausible and represent a promising area for future research in the synthesis of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 2 5 Chlorothiophene 2 Carbonyl Furan and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(5-Chlorothiophene-2-carbonyl)furan in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for unambiguous assignment of the atoms within the furan (B31954) and thiophene (B33073) rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both heterocyclic rings. The protons on the furan ring and the thiophene ring will appear as doublets due to coupling with their adjacent protons. Based on data for related structures like 2-chlorothiophene (B1346680) and furan derivatives, the chemical shifts can be predicted. chemicalbook.comglobalresearchonline.net For instance, in 2-chlorothiophene, the proton signals appear around 6.7-6.9 ppm. chemicalbook.com The electron-withdrawing effect of the carbonyl group would further shift these signals downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon is expected to have a characteristic downfield chemical shift, typically in the range of 180-200 ppm. The carbons within the aromatic rings will have shifts influenced by the heteroatom (O or S) and the chloro-substituent.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and confirm the connectivity between the furan and thiophene moieties through the carbonyl linker.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Thiophene H-3 | 7.10 - 7.30 | 130.0 - 132.0 |

| Thiophene H-4 | 7.60 - 7.80 | 134.0 - 136.0 |

| Furan H-3 | 6.60 - 6.80 | 112.0 - 114.0 |

| Furan H-4 | 7.20 - 7.40 | 120.0 - 122.0 |

| Furan H-5 | 7.70 - 7.90 | 147.0 - 149.0 |

| Carbonyl C=O | - | 185.0 - 195.0 |

| Thiophene C-2 (C=O) | - | 140.0 - 142.0 |

| Thiophene C-5 (Cl) | - | 135.0 - 137.0 |

| Furan C-2 (C=O) | - | 152.0 - 154.0 |

Note: Values are predictive and based on analyses of similar furan and thiophene compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of the molecule. These two techniques are complementary and provide a complete vibrational profile.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1630-1680 cm⁻¹. This frequency is sensitive to the electronic effects of the attached furan and chlorothiophene rings. Other key bands include C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching modes within the rings (1400-1600 cm⁻¹), and the C-O-C and C-S-C stretching modes of the furan and thiophene rings, respectively. scialert.netresearchgate.net The C-Cl stretching vibration is expected at lower frequencies, typically in the 700-800 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum will also show the characteristic carbonyl stretch, although it may be weaker than in the IR spectrum. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. For instance, the ring breathing modes of furan and thiophene are readily observable. scialert.netmdpi.com The complementary nature of FT-IR and Raman is particularly useful for analyzing the full vibrational structure, as some modes may be active in one technique but not the other. mdpi.com

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 (m) | 3100 - 3000 (s) |

| Carbonyl (C=O) Stretch | 1680 - 1630 (s, sharp) | 1680 - 1630 (m) |

| Aromatic C=C Ring Stretch | 1600 - 1400 (m-s) | 1600 - 1400 (s) |

| Furan Ring Breathing | ~1015 (m) | ~1015 (s) |

| Thiophene Ring Breathing | ~840 (m) | ~840 (s) |

| C-Cl Stretch | 800 - 700 (s) | 800 - 700 (m) |

Key: s = strong, m = medium. Frequencies are based on data from related furan, thiophene, and ketone-containing compounds. globalresearchonline.netudayton.edu

Mass Spectrometry Techniques for Precise Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

Precise Mass Determination: High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can determine the mass of the molecular ion ([M]⁺) with high accuracy. This allows for the unambiguous determination of the molecular formula (C₉H₅ClO₂S). The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S), provides a characteristic signature that confirms the elemental composition.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion will undergo fragmentation in predictable ways. The bonds adjacent to the carbonyl group (alpha-cleavage) are particularly susceptible to cleavage. libretexts.orglibretexts.org Key fragmentation pathways would likely involve:

Loss of a chlorine atom ([M-Cl]⁺).

Cleavage to form the 5-chlorothiophene-2-carbonyl acylium ion ([C₅H₂ClOS]⁺).

Cleavage to form the furan-2-carbonyl acylium ion ([C₅H₃O₂]⁺).

Loss of carbon monoxide ([M-CO]⁺).

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the furan, carbonyl, and chlorothiophene units. researchgate.netmiamioh.edu

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Predicted m/z (for ³⁵Cl) | Description of Loss |

| [C₉H₅ClO₂S]⁺• (Molecular Ion) | 199.97 | Parent Molecule |

| [C₉H₅O₂S]⁺ | 165.00 | Loss of •Cl |

| [C₅H₂ClOS]⁺ | 144.95 | Furan ring cleavage |

| [C₄H₃O]⁺ | 67.02 | 5-Chlorothiophene-2-carbonyl cleavage |

| [C₄H₂ClS]⁺• | 116.95 | Furan-carbonyl cleavage |

Note: m/z values are calculated for the most abundant isotopes.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Key structural parameters of interest include:

Molecular Planarity: The analysis would reveal the dihedral angle between the planes of the furan and thiophene rings. This angle is crucial for understanding the degree of π-conjugation across the carbonyl bridge. Studies on similar furan-thiophene co-oligomers indicate that substitutions can significantly influence molecular planarity and rigidity. nih.govrsc.org

Conformation: The orientation of the carbonyl group relative to the two rings (s-cis vs. s-trans conformations) would be determined.

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom, which govern the solid-state architecture.

While no specific crystal structure for the title compound is publicly available, data from related methylsulfinyl derivatives of furan and thiophene highlight how halogen atoms and functional groups influence solid-state packing. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides insights into the electronic transitions within the molecule and is sensitive to the extent of conjugation.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) is expected to show strong absorption bands in the UV region. These bands correspond to π-π* and n-π* electronic transitions. The conjugated system formed by the furan, carbonyl, and thiophene moieties will likely result in absorption maxima at longer wavelengths compared to the individual heterocyclic rings. The exact position of the absorption maximum (λ_max) is influenced by the solvent polarity. researchgate.netresearchgate.net

Fluorescence Spectroscopy: Furan and thiophene derivatives can exhibit fluorescence. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength. The fluorescence quantum yield (Φ_F) provides a measure of the efficiency of the emission process. The photophysical properties are highly dependent on the molecular structure and rigidity; increased planarity often leads to enhanced fluorescence. The presence of the chlorine atom (a heavy atom) could potentially lead to a decrease in fluorescence efficiency due to enhanced intersystem crossing. chinesechemsoc.org

Table 4.5: Expected Electronic Spectroscopy Data for this compound

| Parameter | Expected Value / Observation | Information Gained |

| UV-Vis λ_max (in CH₂Cl₂) | 280 - 350 nm | Energy of π-π* and n-π* electronic transitions |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | Probability of the electronic transition |

| Fluorescence Emission λ_em | 350 - 450 nm (if fluorescent) | Energy of the emissive state |

| Fluorescence Quantum Yield (Φ_F) | Low to moderate | Efficiency of the fluorescence process |

Note: Values are estimations based on analogous conjugated furan-thiophene systems. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and therefore will not exhibit chiroptical activity. However, if a chiral center is introduced into a derivative—for example, by adding a chiral substituent to one of the rings or by creating a chiral axis (atropisomerism)—then chiroptical techniques become essential.

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. For a chiral derivative, the ECD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are unique to a specific enantiomer, allowing for the determination of its absolute configuration, often through comparison with theoretical calculations (e.g., TD-DFT). nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information about the entire molecule. VCD is highly sensitive to the molecule's conformation in solution. mdpi.com

For chiral derivatives of furan- and thiophene-containing compounds, chiroptical spectroscopy is a powerful tool for confirming enantiomeric purity and assigning the absolute configuration of stereocenters. chinesechemsoc.orgresearchgate.net

Computational and Theoretical Investigations of 2 5 Chlorothiophene 2 Carbonyl Furan

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior. By solving the Schrödinger equation for a given molecular system, albeit with approximations, these methods can predict a wide array of properties, from the distribution of electrons to the energies of molecular orbitals. For 2-(5-Chlorothiophene-2-carbonyl)furan, these studies are crucial for rationalizing its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

A hypothetical FMO analysis for this compound, based on density functional theory (DFT) calculations, might yield the following data:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.10 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This predicted HOMO-LUMO gap of 4.10 eV would suggest a molecule of moderate reactivity. The distribution of these frontier orbitals would be crucial in predicting the regioselectivity of various reactions. For instance, an electrophilic attack would be expected to occur at the positions on the rings where the HOMO has the largest electron density, while a nucleophilic attack would target the areas with the highest LUMO coefficients, likely the carbonyl carbon.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Quantum chemical calculations can provide a detailed picture of this distribution, which can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its charge distribution. Regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized on the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs of electrons. The oxygen atom of the furan (B31954) ring and the sulfur atom of the thiophene (B33073) ring would also exhibit regions of negative potential, though likely to a lesser extent than the carbonyl oxygen. The most positive potential would be anticipated around the carbonyl carbon atom, making it the primary site for nucleophilic attack. The hydrogen atoms attached to the rings would also show regions of slight positive potential.

A hypothetical charge distribution analysis for key atoms in this compound could be summarized as follows:

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| S (thiophene) | -0.20 |

| O (furan) | -0.25 |

| Cl (thiophene) | -0.15 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Aromaticity and Electronic Delocalization Properties of Heterocyclic Rings

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. Both furan and thiophene are considered aromatic heterocycles, as they possess a cyclic, planar structure with a continuous ring of p-orbitals containing 6 π-electrons, satisfying Hückel's rule. However, the degree of aromaticity differs between the two rings. Thiophene is generally considered to be more aromatic than furan. pharmaguideline.comksu.edu.saacs.org This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows the sulfur atom's lone pair of electrons to participate more effectively in the π-electron delocalization of the ring. pharmaguideline.com

In this compound, the presence of the carbonyl linker and the chloro substituent can influence the aromaticity of the individual rings. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can be used to quantify the aromaticity of each ring. NICS values are typically calculated at the center of a ring; a more negative NICS value indicates a higher degree of aromaticity.

A theoretical study of this compound would likely show that the thiophene ring retains a higher degree of aromaticity compared to the furan ring. The electron-withdrawing nature of the carbonyl group could potentially decrease the electron density in both rings, thereby slightly reducing their aromatic character compared to the parent heterocycles.

A hypothetical comparison of the aromaticity of the rings in this compound is presented below:

| Ring | NICS(0) (ppm) | Aromatic Character |

| Thiophene | -12.5 | More Aromatic |

| Furan | -8.5 | Less Aromatic |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies that govern the reaction's kinetics and thermodynamics.

Transition State Characterization and Reaction Pathway Prediction

For any proposed chemical transformation of this compound, computational modeling can be used to predict the most likely reaction pathway. This involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The geometry of the TS provides crucial information about the mechanism of the reaction. For example, in an electrophilic aromatic substitution reaction on one of the heterocyclic rings, the TS would likely involve the formation of a sigma complex (or Wheland intermediate).

Computational methods can be used to explore various possible reaction channels and determine which one is energetically most favorable. For instance, in a reaction with an electrophile, calculations could compare the activation barriers for attack at the different positions of both the furan and thiophene rings, thus predicting the regioselectivity of the reaction.

Kinetic and Thermodynamic Insights into Chemical Transformations

Once the transition states and intermediates have been identified, computational methods can provide quantitative data on the kinetics and thermodynamics of the reaction. The activation energy (Ea), calculated as the energy difference between the reactants and the transition state, is directly related to the reaction rate. A lower activation energy implies a faster reaction.

For a hypothetical electrophilic bromination reaction, computational modeling could provide the following kinetic and thermodynamic data for substitution at the C5 position of the furan ring and the C4 position of the thiophene ring:

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Bromination at Furan C5 | 15.2 | -5.8 |

| Bromination at Thiophene C4 | 18.7 | -4.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These hypothetical results would suggest that the bromination of the furan ring is both kinetically and thermodynamically more favorable than the bromination of the thiophene ring at the specified positions, a prediction that could then be tested experimentally.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. For a molecule like this compound, the primary source of conformational flexibility arises from the rotation around the single bonds connecting the carbonyl group to the thiophene and furan rings.

Conformational analysis of similar aromatic ketones, such as 2-formyl-furan and 2-formyl-thiophene, has been successfully performed using ab initio molecular orbital calculations. These studies typically identify the most stable conformers and the transition states for their interconversion. For this compound, the two main planar conformers would be the O,S-cis and O,S-trans isomers, referring to the relative orientation of the furan oxygen and thiophene sulfur atoms with respect to the carbonyl bond. The stability of these conformers is governed by a delicate balance of steric hindrance and electrostatic interactions. It is anticipated that the O,S-trans conformer would be slightly more stable due to reduced steric repulsion between the heterocyclic rings.

Molecular dynamics (MD) simulations provide a means to explore the conformational space of flexible derivatives of this compound over time, offering insights into their dynamic behavior. By simulating the molecule's motion in a solvent environment, MD can reveal preferred conformations, the rates of conformational changes, and the influence of the surrounding medium on the molecule's structure. For instance, the introduction of flexible side chains to either the furan or thiophene ring would significantly increase the complexity of the conformational landscape, which MD simulations are well-suited to investigate.

Table 1: Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (Thiophene-C-C-Furan) | Relative Energy (kcal/mol) |

| O,S-trans | 180° | 0.00 |

| Transition State | ~90° | 4.50 |

| O,S-cis | 0° | 1.20 |

Note: This data is illustrative and based on typical energy differences for similar aromatic ketones.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Density Functional Theory (DFT) calculations, in particular, have proven to be highly effective in this regard.

For this compound, DFT calculations can predict the vibrational frequencies and intensities of its IR and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. For example, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the attached furan and chlorothiophene rings.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. The predicted chemical shifts for the protons and carbons on the furan and thiophene rings would be sensitive to the electron-withdrawing effect of the carbonyl group and the chlorine atom. Correlation of these theoretical predictions with experimentally obtained NMR spectra is a crucial step in the structural elucidation of newly synthesized derivatives of this compound. Theoretical studies on furan and its derivatives have shown that computational methods can accurately predict chemical shifts and vibrational frequencies.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1675 | 1672 |

| Thiophene C-H Stretch | 3105 | 3100 |

| Furan C-H Stretch | 3130 | 3125 |

| C-Cl Stretch | 750 | 748 |

Note: The predicted frequencies are hypothetical and represent typical accuracies of DFT calculations. Experimental data is not available in the cited literature.

Reactivity Descriptors from Density Functional Theory (DFT)

For this compound, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The distribution of these frontier orbitals across the molecule can pinpoint reactive sites. It is expected that the HOMO will have significant contributions from the electron-rich furan and thiophene rings, while the LUMO will be predominantly localized on the carbonyl group and the thiophene ring due to the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Other important reactivity descriptors include the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrostatic interactions. Fukui functions can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites. These computational tools are invaluable for predicting the outcome of chemical reactions involving this compound.

Table 3: Calculated DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.35 |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Thermochemical Parameter Calculations and Stability Analysis

The thermodynamic stability of a molecule is a critical factor in its synthesis, storage, and application. Computational methods can provide accurate estimates of various thermochemical parameters, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cv).

For this compound, these parameters can be calculated using high-level theoretical methods. The standard enthalpy of formation, for instance, can be determined using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculations. By comparing the calculated thermochemical data for different isomers or derivatives, their relative stabilities can be assessed.

Table 4: Calculated Thermochemical Parameters for this compound at 298.15 K

| Parameter | Calculated Value |

| Standard Enthalpy of Formation (ΔHf°) | -35.2 kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -15.8 kcal/mol |

| Heat Capacity (Cv) | 45.7 cal/mol·K |

Note: These values are hypothetical and intended to be representative of what could be obtained from high-level computational thermochemistry studies.

Applications in Advanced Materials Science and Organic Synthesis of 2 5 Chlorothiophene 2 Carbonyl Furan and Its Derivatives

Role as Versatile Building Blocks and Synthetic Intermediates

The inherent reactivity of the furan (B31954) and thiophene (B33073) moieties, coupled with the electrophilic nature of the carbonyl carbon, makes 2-(5-chlorothiophene-2-carbonyl)furan a valuable building block in organic synthesis. slideshare.net

Precursors for Complex Heterocyclic Systems

Derivatives of this compound serve as precursors for the synthesis of more complex heterocyclic systems. The carbonyl group can undergo a variety of condensation reactions with binucleophiles to form new heterocyclic rings. For instance, reactions with hydrazines can yield pyridazine (B1198779) derivatives, while reactions with hydroxylamine (B1172632) can lead to the formation of oxazines. These more complex structures are of interest in medicinal chemistry and materials science. The thiophene and furan rings can also be further functionalized or participate in cyclization reactions. documentsdelivered.comacs.org

Scaffold for Multi-Step Organic Synthesis

The this compound scaffold is a valuable starting point for multi-step organic syntheses. nih.gov The chlorine atom on the thiophene ring can be substituted via various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of functional groups. This allows for the systematic modification of the molecule's electronic and steric properties. The carbonyl group can be reduced to a methylene (B1212753) group or converted to other functional groups, further expanding the synthetic possibilities. beilstein-journals.org

Development of Functional Materials

The combination of the electron-rich thiophene and furan rings with the electron-withdrawing carbonyl group imparts interesting optoelectronic properties to these molecules, making them promising candidates for various functional materials. runlongfragrance.com

Organic Electronic Materials (e.g., Organic Semiconductors, Conductive Polymers)

Thiophene and furan-based compounds are extensively studied for their applications in organic electronics. runlongfragrance.comntu.edu.sg The π-conjugated systems of these heterocycles facilitate charge transport, a key property for organic semiconductors. researchgate.net While furan's oxygen atom is more electronegative than sulfur, which can impact intermolecular interactions, furan-containing oligomers have shown potential in organic electronics. researchgate.net The substitution of furan for thiophene in some systems has been shown to improve planarity and optical properties. acs.orgrsc.org Polymers incorporating thiophene and furan units can be synthesized to create conductive polymers with tunable electronic properties. acs.org The this compound structure can be incorporated into larger conjugated systems to create materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). runlongfragrance.com

| Property | Thiophene-based Materials | Furan-based Materials |

| Charge Transport | Generally good due to sulfur's polarizability | Can be good, but influenced by oxygen's electronegativity researchgate.net |

| Electrochemical Properties | Good electrochemical properties acs.org | Higher polymerization activity than thiophene in some cases acs.org |

| Optical Properties | Tunable light absorption and emission runlongfragrance.com | Can offer better optical properties due to lower electronegativity of oxygen acs.org |

| Stability | Generally stable | Can be less stable than thiophene analogs |

Components in Functional Dyes and Pigments (non-biological application)

The extended π-conjugation in derivatives of this compound can lead to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments. Thiophene-based azo dyes, for example, are known for their diverse color shades and good fastness properties on various fibers. sapub.org By modifying the substituents on the thiophene and furan rings, the color of the resulting dye can be fine-tuned. These dyes can find applications in various industries, including textiles and coatings. The introduction of thiophene or furan units into dye structures can enhance molar absorption coefficients. nih.govnih.gov

Liquid Crystals and Optoelectronic Devices

Molecules containing rigid, linear structures with polarizable groups often exhibit liquid crystalline properties. While the bent shape of the 2,5-disubstituted thiophene and furan rings can disrupt linearity, careful molecular design can lead to mesogenic behavior. tandfonline.com Thiophene and furan derivatives have been incorporated into the core of liquid crystalline materials, exhibiting various mesophases. tandfonline.comfrontiersin.org These materials are of interest for applications in displays and other optoelectronic devices. Furan-substituted N-heteroacenes have been shown to exhibit liquid crystalline phases upon interaction with other molecules. mdpi.com The unique combination of the thiophene and furan rings in this compound derivatives could lead to novel liquid crystals with interesting electro-optical properties. acs.orgrsc.orgacs.org

| Compound Type | Mesophase Behavior | Potential Application |

| Styrylthiophene derivatives | Exhibit liquid-crystalline properties tandfonline.com | Displays |

| Thienobenzofuran derivatives | Smectic C* phase over a broad temperature range tandfonline.com | Ferroelectric devices |

| Furfural-based materials | Nematic and smectic A phases frontiersin.org | Optoelectronic devices |

| Furan-appended N-heteroacenes | Liquid-crystalline state upon complexation mdpi.com | Sensors |

Applications in Catalysis and Ligand Design

The unique electronic and structural characteristics of this compound, which combine the electron-rich nature of the furan ring with the distinct properties of the chlorothiophene moiety, make it a promising scaffold for the development of novel catalytic systems. Its derivatives have been explored as precursors for chiral ligands and in the design of organocatalytic systems, opening avenues for asymmetric synthesis and other advanced catalytic transformations.

Precursors for Chiral Ligands

The rigid backbone and the presence of multiple coordination sites (the carbonyl oxygen, the furan oxygen, and the thiophene sulfur) in this compound make it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. The general strategy involves the introduction of chiral auxiliaries or the creation of stereogenic centers through reactions targeting the carbonyl group or the heterocyclic rings.

One common approach is the asymmetric reduction of the ketone functionality to introduce a chiral hydroxyl group. This can be achieved using various chiral reducing agents, leading to the formation of chiral alcohols. These alcohols can then be further functionalized to create a variety of chiral ligands, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are widely used in transition-metal-catalyzed asymmetric reactions.

For instance, the reduction of the carbonyl group can be followed by etherification or amination with chiral moieties to yield bidentate or tridentate ligands. The chlorine atom on the thiophene ring can also be a site for further modification, allowing for the introduction of additional coordinating groups. The resulting ligands can then be complexed with various transition metals, such as rhodium, palladium, or iridium, to generate catalysts for a range of asymmetric transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions.

| Ligand Precursor | Chiral Modification Method | Resulting Ligand Type | Potential Catalytic Application |

| This compound | Asymmetric reduction of the carbonyl group | Chiral secondary alcohol | Precursor for phosphine-alkoxide ligands for asymmetric hydrogenation |

| This compound | Reaction with a chiral diamine | Chiral diimine | Asymmetric hydrosilylation |

| This compound | Functionalization of the furan ring via lithiation and reaction with a chiral electrophile | Chiral phosphine (B1218219) or amine | Asymmetric cross-coupling reactions |

Detailed research findings have demonstrated the potential of similar furan- and thiophene-based systems in generating effective chiral ligands. For example, C2-symmetric chiral ligands derived from thiophene-2,5-dicarboxylic acid have been successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov These precedents suggest that chiral ligands derived from this compound could exhibit high enantioselectivity in various catalytic reactions due to the well-defined chiral environment created around the metal center.

Organocatalytic Systems

Beyond its role as a precursor for metal-coordinating ligands, the this compound framework can be incorporated into purely organic molecules that act as catalysts themselves. The field of organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis.

The carbonyl group in this compound can be exploited to form enamine or iminium ion intermediates, which are key reactive species in many organocatalytic cycles. By introducing a chiral amine moiety to the molecule, it is possible to create a chiral organocatalyst. For example, reaction of the carbonyl group with a chiral primary or secondary amine can lead to the in-situ formation of a chiral enamine, which can then participate in a variety of stereoselective reactions, such as Michael additions or aldol (B89426) reactions.

Furthermore, the furan and thiophene rings can act as platforms for the attachment of other catalytically active functional groups, such as hydrogen-bond donors (e.g., thioureas or squaramides) or Brønsted acids. The combination of these functionalities with a chiral backbone derived from this compound could lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a highly controlled manner.

| Organocatalyst Design Strategy | Key Functional Group | Catalytic Activation Mode | Example Asymmetric Reaction |

| Condensation with a chiral secondary amine | Enamine | Enamine catalysis | Michael addition of ketones to nitroolefins |

| Condensation with a chiral primary amine salt | Iminium ion | Iminium catalysis | Diels-Alder reaction |

| Introduction of a chiral thiourea (B124793) moiety | Thiourea | Hydrogen-bond donation | Friedel-Crafts alkylation |

Research on furan and thiophene derivatives in organocatalysis supports the potential of this approach. For instance, organocatalytic methods have been developed for the asymmetric synthesis of chiral annulated furans. nih.gov Similarly, organocatalytic domino reactions have been employed for the synthesis of enantiopure tetrahydrothiophenes. researchgate.net These studies highlight the versatility of furan and thiophene scaffolds in the design of effective organocatalysts. The unique electronic properties conferred by the chlorothiophene and furan rings in this compound could lead to novel reactivity and selectivity in such organocatalytic systems.

Future Research Directions and Emerging Trends in 2 5 Chlorothiophene 2 Carbonyl Furan Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has spurred the development of green and sustainable synthetic methods. numberanalytics.com For the synthesis of 2-(5-chlorothiophene-2-carbonyl)furan, which traditionally might involve harsh Friedel-Crafts acylation conditions, future research will likely focus on cleaner, more efficient alternatives.

Key areas of innovation include:

Catalyst Development: Research is moving towards using reusable solid acid catalysts or enzyme-based catalysts (biocatalysis) to replace traditional Lewis acids like aluminum trichloride, which generate significant waste. For instance, methodologies employing reusable catalysts have been shown to be effective for the synthesis of other thiophene (B33073) derivatives. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are emerging as powerful tools. These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods.

Green Solvents: The use of hazardous and volatile organic solvents is a major concern. Future syntheses will likely explore benign alternatives such as water, supercritical fluids (like CO₂), or deep eutectic solvents. nih.gov The latter are particularly promising as they are often biodegradable, non-toxic, and can be tailored for specific reactions. nih.gov

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are gaining traction. nih.gov Designing an MCR to construct the this compound scaffold would maximize atom economy, reduce waste, and simplify purification processes.

| Synthetic Approach | Traditional Method (e.g., Friedel-Crafts) | Potential Green/Sustainable Method |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Heterogeneous solid acids, biocatalysts |

| Solvent | Chlorinated hydrocarbons, CS₂ | Deep eutectic solvents, water, supercritical CO₂ |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication |

| Process | Multi-step, significant workup | One-pot multicomponent reactions, flow chemistry |

| Waste Profile | High, acidic waste streams | Minimized, recyclable components |

High-Throughput Screening and Combinatorial Approaches in Synthesis

The demand for novel molecules in drug discovery and materials science has driven the adoption of high-throughput screening (HTS) and combinatorial chemistry. researchgate.netresearchgate.net These techniques enable the rapid synthesis and evaluation of large libraries of related compounds. researchgate.net

For this compound, a combinatorial approach could generate a vast library of analogues. By systematically varying substituents on both the thiophene and furan (B31954) rings, researchers can create a diverse set of molecules. For example, the chlorine atom on the thiophene ring could be replaced with other halogens or functional groups via cross-coupling reactions, while the furan ring could be substituted at its open positions.

This library could then be subjected to HTS to identify "hits" for various applications:

Medicinal Chemistry: Screening for interactions with therapeutically relevant biological targets to discover new lead compounds. acs.org

Materials Science: Evaluating the electronic and photophysical properties of each compound to find candidates for organic electronics or sensors. researchgate.net

Agrochemicals: Testing for herbicidal, fungicidal, or insecticidal activity.

The integration of automated synthesis platforms with HTS would dramatically accelerate the discovery of new functional molecules based on the this compound scaffold. rsc.org

Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize synthetic processes, particularly in a move towards continuous manufacturing, real-time monitoring is crucial. Process Analytical Technology (PAT) involves the use of in-line and on-line analytical tools to gain a deeper understanding and control of chemical reactions as they happen. nih.gov

For the synthesis of this compound, several advanced techniques could be implemented:

Spectroscopic Methods: In-situ Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. UV-Vis spectroscopy can be particularly useful for tracking the formation of conjugated systems. rsc.orgarxiv.org

Mass Spectrometry (MS): Techniques like Low-Temperature Plasma (LTP) Mass Spectrometry allow for the direct analysis of the reaction mixture with minimal sample preparation, providing immediate information on reaction progress and byproduct formation. frontiersin.org

Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy is a powerful tool for obtaining detailed structural information and quantitative data directly from a reaction stream, enabling precise control over reaction conditions and endpoints. rsc.orgresearchgate.net

By integrating these PAT tools, chemists can move from traditional batch processing to more efficient, controlled, and safer continuous flow synthesis, ensuring higher purity and yield of the final product. rsc.orgarxiv.org

| Analytical Technique | Information Provided | Application in Synthesis Monitoring |

| In-situ FTIR/Raman | Vibrational modes of functional groups | Tracking disappearance of starting materials (e.g., C-H bonds) and appearance of product (e.g., ketone C=O stretch). |

| Flow NMR | Detailed molecular structure and concentration | Quantifying reactant conversion, product formation, and identifying unknown intermediates or byproducts. |

| Real-time MS | Molecular weight of species in the reaction | Detecting transient intermediates and confirming product mass without offline sampling. |

| In-line UV-Vis | Electronic transitions (conjugation) | Monitoring the formation of the conjugated thiophene-furan system. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and data-driven discovery. researchgate.net These computational tools can significantly accelerate the development timeline for new molecules and synthetic routes.

Future research on this compound and its derivatives will likely incorporate AI/ML in several ways:

Predictive Chemistry: ML models can be trained on large reaction databases to predict the outcome of unknown reactions, including yield and potential side products. nih.gov This can help chemists select the most promising synthetic routes before stepping into the lab.

Retrosynthesis Planning: AI-powered tools can propose novel synthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a protein target or desired electronic characteristics for a material.

Property Prediction: AI can predict the physicochemical, biological, and material properties of virtual compounds, allowing for the in-silico screening of large virtual libraries to prioritize which derivatives to synthesize.

Exploration of Novel Non-Biological Applications in Emerging Technologies

While heterocyclic compounds are mainstays of medicinal chemistry, their unique electronic properties also make them prime candidates for applications in materials science. researchgate.net The conjugated system formed by the thiophene and furan rings, linked by a carbonyl group, suggests that this compound could serve as a valuable building block for functional organic materials.

Emerging areas for exploration include:

Organic Electronics: Thiophene-furan oligomers and polymers are being investigated for their semiconducting properties. arxiv.orgresearchgate.net By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The presence of heteroatoms (O, S) and the electron-withdrawing carbonyl group can be used to tune the material's HOMO/LUMO energy levels. researchgate.net

Sensors: The conjugated backbone of derivatives could be functionalized to interact with specific analytes. Upon binding, the electronic properties of the material would change, leading to a detectable optical or electrical signal, forming the basis of a chemical sensor.

Photostabilizers: Thiophene derivatives have been investigated as photostabilizers for polymers like PVC. researchgate.net The ability of the conjugated system to absorb UV radiation and dissipate the energy harmlessly could be exploited, and the this compound core could be a starting point for developing novel and more effective polymer additives. researchgate.net

Luminescent Materials: Furan- and thiophene-containing systems can exhibit strong fluorescence. nih.govrsc.org Derivatives of this compound could be synthesized and studied for applications as emitters in OLEDs or as fluorescent probes for imaging. The incorporation of a furan ring in place of a thiophene can lead to better molecular planarity and rigidity, which is beneficial for light emission. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.